![molecular formula C7H17ClSi B3187942 t-Butyl(chloromethyl)dimethylsilane CAS No. 18244-00-3](/img/structure/B3187942.png)
t-Butyl(chloromethyl)dimethylsilane
Overview
Description
T-Butyl(chloromethyl)dimethylsilane, also known as tert-Butyldimethylchlorosilane or TBDMSCl, is a silyl chloride . It consists of a central silicon atom covalently bound to one chloro, one tert-butyl, and two methyl groups . It is a useful derivatizing agent for preparative and analytical purposes .
Molecular Structure Analysis
The molecular formula of t-Butyl(chloromethyl)dimethylsilane is C6H15ClSi . It has a molecular weight of 150.72 . The SMILES string representation isCC(C)(C)Si(C)Cl
. Chemical Reactions Analysis
T-Butyl(chloromethyl)dimethylsilane is a derivatization agent used in gas chromatography/mass spectrometry applications . It’s also noted for the selective cleavage of TBDMS-ethers .Physical And Chemical Properties Analysis
T-Butyl(chloromethyl)dimethylsilane is a solid with a melting point of 86-90 °C . It has an assay of ≥95.0% (GC) .Safety and Hazards
T-Butyl(chloromethyl)dimethylsilane is a flammable liquid and vapor. It causes skin irritation . Precautionary measures include keeping it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool .
Relevant Papers One relevant paper titled “Some observations on the t-butyldimethylchlorosilane derivatization reaction” discusses the use of t-Butyl(chloromethyl)dimethylsilane in derivatization reactions . Another paper titled “The tert-butyl group in chemistry and biology” highlights the unique reactivity pattern of the tert-butyl group in chemical transformations .
properties
IUPAC Name |
tert-butyl-(chloromethyl)-dimethylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClSi/c1-7(2,3)9(4,5)6-8/h6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMARBRRFNDIJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.